![molecular formula C13H15NOS2 B2750810 N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide CAS No. 2034564-03-7](/img/structure/B2750810.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide: is an organic compound that belongs to the class of amides. This compound features a propionamide group attached to a bithiophene moiety via an ethyl linker. The presence of the bithiophene unit imparts unique electronic properties to the molecule, making it of interest in various fields of research, including materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide typically involves the following steps:
Formation of the Bithiophene Intermediate: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions.
Attachment of the Ethyl Linker: The bithiophene intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the Propionamide Group: The final step involves the reaction of the ethyl-bithiophene intermediate with propionyl chloride in the presence of a base to form the propionamide group.
Industrial Production Methods: Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The bithiophene unit can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The propionamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bithiophene unit can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Functionalized bithiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.
Biology: In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical modifications allows for the creation of labeled derivatives for imaging studies.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development. Researchers are exploring its use in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mecanismo De Acción
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide involves its interaction with specific molecular targets. The bithiophene unit can interact with electron-rich or electron-deficient sites in biological molecules, influencing their activity. The propionamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function.
Comparación Con Compuestos Similares
- N-(2-(2-Bromoethoxy)ethyl)propionamide
- N-(2-(2-Chloroethoxy)ethyl)propionamide
- N-(2-(2-Fluoroethoxy)ethyl)propionamide
Comparison: N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it more suitable for applications in organic electronics compared to its halogenated counterparts. The bithiophene unit also enhances the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Propiedades
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-2-13(15)14-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDVDKFENAJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)
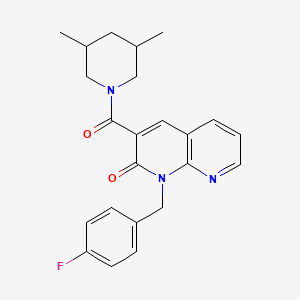
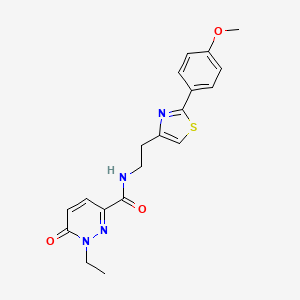
![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-methoxybenzamide](/img/structure/B2750734.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2750738.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)
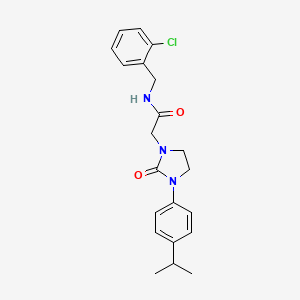
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)
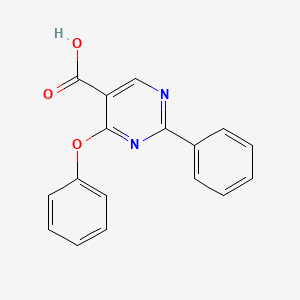
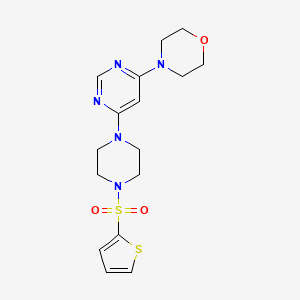
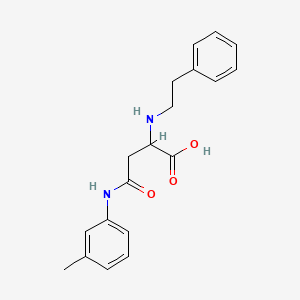
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
